molecular formula C19H11BrF4N4O B14929456 [7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone

[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone

Cat. No.: B14929456
M. Wt: 467.2 g/mol
InChI Key: FIZPXSWCDRGYOS-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a fluorophenyl group

Preparation Methods

The synthesis of 7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multiple steps, including the formation of the triazolopyrimidine core and the introduction of the bromophenyl, trifluoromethyl, and fluorophenyl groups. The synthetic route may involve the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring system.

    Introduction of Functional Groups: The bromophenyl, trifluoromethyl, and fluorophenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as bromine, trifluoromethylating agents, and fluorinating agents.

    Purification and Isolation: The final compound is purified using techniques such as chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone and its potential advantages in various applications.

Properties

Molecular Formula

C19H11BrF4N4O

Molecular Weight

467.2 g/mol

IUPAC Name

[7-(3-bromophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C19H11BrF4N4O/c20-12-3-1-2-11(8-12)15-14(16(29)10-4-6-13(21)7-5-10)17(19(22,23)24)27-18-25-9-26-28(15)18/h1-9,15H,(H,25,26,27)

InChI Key

FIZPXSWCDRGYOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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